

NOTP - Ccr4-Not Complex Subunit

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	NOTP	
Cat. No.:	B12363656	Get Quote

An In-Depth Technical Guide to the Ccr4-Not Complex

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Carbon Catabolite Repression 4-Negative on TATA-less (Ccr4-Not) complex is a highly conserved, multi-subunit protein machinery that serves as a master regulator of eukaryotic gene expression. Operating from the nucleus to the cytoplasm, it integrates diverse cellular signals to control mRNA synthesis, processing, translation, and decay. Its enzymatic activities, including mRNA deadenylation and protein ubiquitination, are critical for maintaining cellular homeostasis, and its dysregulation is implicated in numerous diseases, including cancer and developmental disorders. This guide provides a comprehensive technical overview of the Ccr4-Not complex, its core components, molecular functions, and the experimental protocols used to investigate it, with a focus on its potential as a therapeutic target.

A Note on Nomenclature: The user's query specified an interest in a subunit named "**NOTP**". Extensive literature review did not identify a subunit with this designation. It is presumed that this may be a typographical error. This document will therefore focus on the well-characterized core subunits of the complex, which are designated with "CNOT" (for Ccr4-Not) or "Not" prefixes in mammals and yeast, respectively.

Core Architecture and Subunits

The Ccr4-Not complex is a modular entity of approximately 1.0–1.9 MDa, organized around a large scaffold protein, CNOT1 (Not1 in yeast).[1] This scaffold provides a platform for the



assembly of distinct functional modules: the nuclease module, the NOT module, and in metazoans, the CNOT10-CNOT11 module.[2][3] The complex adopts a characteristic L-shape, which facilitates its diverse interactions.[4]

The CNOT1 Scaffold

CNOT1 is the largest subunit and the backbone of the entire complex. Its elongated structure is composed of multiple domains that mediate interactions with other core subunits and with various regulatory factors that recruit the complex to specific targets.[5][6]

The Nuclease Module

This module is responsible for the primary enzymatic activity of the complex: mRNA deadenylation, the process of shortening the poly(A) tail of messenger RNAs, which is often the first and rate-limiting step in mRNA decay.[7][8] It consists of two distinct exonucleases that dock onto the central MIF4G domain of CNOT1.[9]

- CNOT6/CNOT6L (Ccr4 in yeast): An EEP (exonuclease-endonuclease-phosphatase) family deadenylase.[2] Its N-terminal Leucine-Rich Repeat (LRR) domain is crucial for its interaction with CNOT7/8.[10]
- CNOT7/CNOT8 (Caf1/Pop2 in yeast): A DEDD (Asp-Glu-Asp-Asp) family deadenylase.[4]
 Besides its catalytic role, it serves a structural function by mediating the interaction between
 CNOT1 and CNOT6/6L.[11]

The NOT Module

This module is located at the C-terminus of CNOT1 and is involved in transcriptional regulation, translational repression, and stabilizing the entire complex.[3][4]

- CNOT2 (Not2 in yeast): Forms a stable heterodimer with CNOT3. This interaction is critical for the structural integrity of the NOT module.[12]
- CNOT3 (Not3/Not5 in yeast): A key component for the repressive functions of the complex, particularly in the context of nuclear receptor-mediated transcription.[13]
- CNOT4 (Not4 in yeast): A RING E3 ubiquitin ligase.[14] In mammals, it is not a stable core component but associates transiently with the complex, linking mRNA metabolism to protein



quality control.[15][16]

Additional Core Subunits

- CNOT9 (Caf40 in yeast): Binds to a central domain of CNOT1 and acts as a crucial
 interaction hub, providing binding sites for various recruiting factors like Tristetraprolin (TTP)
 and proteins of the GW182 family involved in miRNA-mediated silencing.[17][18]
- CNOT10 and CNOT11: Form a stable heterodimer that binds to the N-terminus of CNOT1 in metazoans. This module is absent in yeast and its precise functions are still under active investigation, though it has been implicated in enhancing deadenylation.

Quantitative Data on Subunit Interactions and Activities

Quantitative understanding of the enzymatic activities and protein-protein interactions within the Ccr4-Not complex is crucial for drug development. While comprehensive data is still emerging, key parameters have been determined for specific components.



Interaction / Activity	Interacting Partners / Substrate	Quantitative Value	Method	Organism
Deadenylase Activity	CNOT7 (Caf1) with RNA Substrate	Km = 10.6 ± 2.9 μM[11]	Fluorescence- based Assay[11]	Human
E3 Ligase Interaction	CNOT4 RING domain with UbcH5B (E2 Enzyme)	Kd \approx 1-0.1 μ M[14][19]	GST Pull-down Assay[14][19]	Human
Recruiter Interaction	CNOT9 with TTP (Tristetraprolin)	-	Bio-layer Interferometry[18]	Human
Scaffold Interaction	CNOT1 with CNOT9	-	X-ray Crystallography[17]	Human
Nuclease Module Assembly	CNOT6L LRR domain with CNOT7	-	Co- immunoprecipitat ion[10]	Human

Key Functions and Signaling Pathways

The Ccr4-Not complex is a pleiotropic regulator involved in multiple stages of gene expression. Its functions are interconnected, allowing the cell to mount coordinated responses to environmental changes.

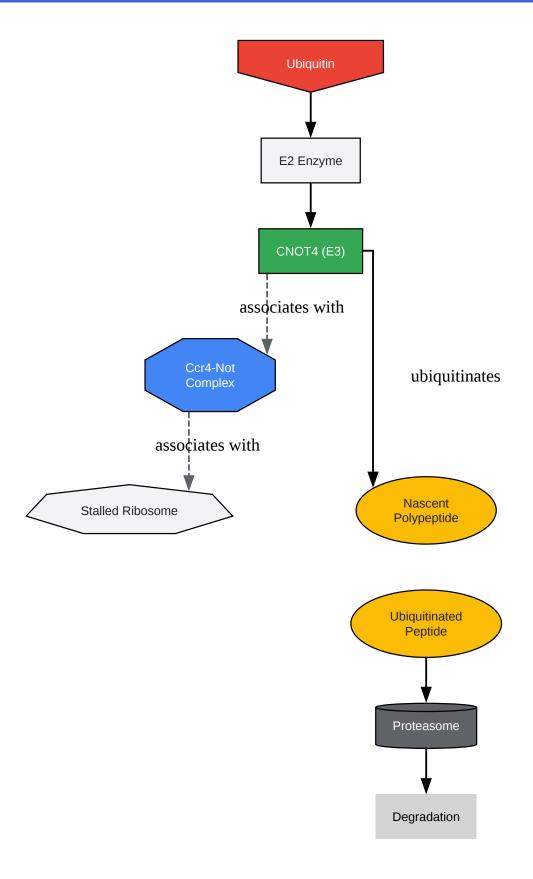
mRNA Deadenylation and Decay

The most extensively studied function of the Ccr4-Not complex is its role as the primary cytoplasmic deadenylase.[7] By removing the poly(A) tail, it triggers mRNA decapping and subsequent degradation by the 5'-3' exonuclease XRN1.[2] The complex is recruited to specific mRNAs by a host of RNA-binding proteins (RBPs) and the miRNA-induced silencing complex (miRISC), which recognize sequences typically in the 3' untranslated region (3' UTR) of target transcripts.

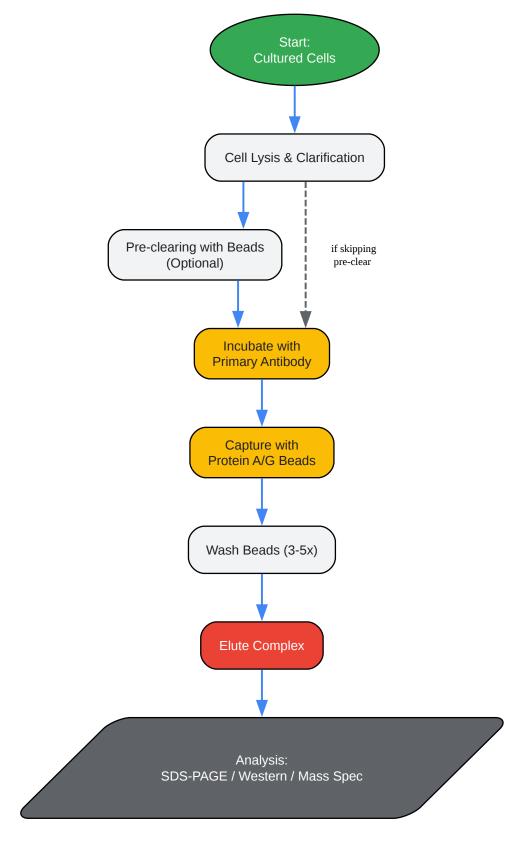












Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Purification and characterization of the 1.0 MDa CCR4-NOT complex identifies two novel components of the complex PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Multifunctional roles of the mammalian CCR4–NOT complex in physiological phenomena [frontiersin.org]
- 3. Frontiers | Insights into the structure and architecture of the CCR4–NOT complex [frontiersin.org]
- 4. Frontiers | Regulation of eukaryotic mRNA deadenylation and degradation by the Ccr4-Not complex [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. The central region of CNOT1 and CNOT9 stimulates deadenylation by the Ccr4-Not nuclease module PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Ccr4a (CNOT6) and Ccr4b (CNOT6L) deadenylase subunits of the human Ccr4–Not complex contribute to the prevention of cell death and senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 13. The CCR4-NOT complex contributes to repression of Major Histocompatibility Complex class II transcription PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of a ubiquitin—protein ligase subunit within the CCR4—NOT transcription repressor complex PMC [pmc.ncbi.nlm.nih.gov]
- 15. The CNOT4 Subunit of the CCR4-NOT Complex is Involved in mRNA Degradation, Efficient DNA Damage Repair, and XY Chromosome Crossover during Male Germ Cell Meiosis - PMC [pmc.ncbi.nlm.nih.gov]



- 16. biorxiv.org [biorxiv.org]
- 17. A DDX6-CNOT1 complex and W-binding pockets in CNOT9 reveal direct links between miRNA target recognition and silencing PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. RNA-binding proteins distinguish between similar sequence motifs to promote targeted deadenylation by Ccr4-Not PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [NOTP Ccr4-Not Complex Subunit]. BenchChem,
 [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12363656#notp-ccr4-not-complex-subunit]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com